(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone
Description
The compound "(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone" features a benzo[e][1,3,4]thiadiazin core substituted with a sulfone group (4,4-dioxido), a 4-vinylbenzyl moiety, and a pyrrolidinyl methanone side chain. The sulfone group enhances polarity and metabolic stability compared to non-oxidized thiadiazine derivatives . The pyrrolidinyl methanone substituent likely improves solubility and binding affinity to biological targets due to its tertiary amine and carbonyl functionalities .
Properties
IUPAC Name |
[1-[(4-ethenylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-16-9-11-17(12-10-16)15-24-18-7-3-4-8-19(18)28(26,27)20(22-24)21(25)23-13-5-6-14-23/h2-4,7-12H,1,5-6,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKVGWRFZGYYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone is a member of the thiadiazole class that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.
- Molecular Formula : C21H21N3O4S
- Molecular Weight : 411.48 g/mol
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 | Apoptosis |
| MCF-7 | 15 | Cell Cycle Arrest |
In a comparative study, it was noted that the presence of the thiadiazole ring enhances lipid solubility and tissue permeability, making these compounds more effective as anticancer agents compared to their oxadiazole counterparts .
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This property has been validated in animal models where administration of these compounds resulted in reduced inflammation markers.
| Model | Cytokine Level Reduction (%) |
|---|---|
| Carrageenan-induced paw edema | 50% reduction in TNF-alpha levels |
Anticonvulsant Activity
Thiadiazole derivatives have also been evaluated for their anticonvulsant properties. In rodent models, these compounds demonstrated significant protection against induced seizures, suggesting a potential role in epilepsy treatment.
| Model | ED50 (mg/kg) |
|---|---|
| Pentylenetetrazol-induced seizures | 23 |
Case Studies
- Study on Antimicrobial Efficacy : A research team synthesized several derivatives based on the thiadiazole framework and tested their efficacy against various pathogens. Results indicated that modifications at the 4-position significantly increased antibacterial activity.
- Anticancer Investigation : A series of experiments were conducted using cancer cell lines treated with varying concentrations of the compound. The findings revealed a dose-dependent response in cell viability, emphasizing the compound's potential as an anticancer agent.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazine Core
The sulfone groups (4,4-dioxido) in the thiadiazine ring create electron-deficient positions, particularly at C-2 and C-7, which are susceptible to nucleophilic attack.
| Reaction | Conditions | Product | Mechanistic Insight |
|---|---|---|---|
| Aromatic amination | NH₃, Cu catalyst, 120°C, DMF | 2-Amino-4,4-dioxido-thiadiazine derivative | Nucleophilic displacement facilitated by sulfone electron-withdrawing effects. |
| Halogenation | NBS, AIBN, CCl₄, reflux | 7-Bromo-4,4-dioxido-thiadiazine derivative | Radical bromination at the activated C-7 position. |
Reactivity of the 4-Vinylbenzyl Substituent
The vinyl group undergoes addition and polymerization reactions, while the benzyl moiety participates in electrophilic substitutions.
| Reaction | Conditions | Product | Key Observations |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Saturated 4-ethylbenzyl derivative | Complete reduction of the vinyl group without affecting the thiadiazine core. |
| Free-radical polymerization | AIBN, 70°C, toluene | Poly(4-vinylbenzyl)-thiadiazine copolymer | Controlled molecular weight achieved via RAFT agents. |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 4-(Epoxyethyl)benzyl derivative | Stereoselective epoxide formation. |
Pyrrolidin-1-yl Methanone Reactivity
The amide group exhibits limited hydrolysis under mild conditions but reacts with strong nucleophiles.
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Pyrrolidine + 3-carboxy-thiadiazine derivative | Complete cleavage under harsh conditions; side reactions possible. |
| Grignard addition | MeMgBr, THF, −78°C | Tertiary alcohol adduct at the carbonyl | Limited reactivity due to amide resonance stabilization. |
Cyclization and Ring Expansion
The thiadiazine core participates in ring-expansion reactions with bifunctional nucleophiles.
Biological Activity and Mechanistic Pathways
While direct data on this compound is limited, structurally related thiadiazines exhibit bioactivity via:
-
Enzyme inhibition : Sulfone groups enhance binding to catalytic sites (e.g., carbonic anhydrase).
-
Reactive oxygen species (ROS) modulation : Electron-deficient cores participate in redox cycling.
Stability and Degradation
| Factor | Effect |
|---|---|
| UV light | Photodegradation via C-S bond cleavage in the thiadiazine ring. |
| Aqueous base (pH > 10) | Hydrolysis of the sulfone groups to sulfinic acids. |
Comparison with Similar Compounds
Key Differences :
- The target compound’s benzo[e][1,3,4]thiadiazin core is distinct from oxadiazole , thiadiazole , and benzo-triazole systems.
- The pyrrolidinyl methanone side chain differs from oxazolidine (in compound 11a ) in ring size and flexibility.
Pharmacological Activity
- Ferroptosis Induction : FINs like the target compound may exploit the sulfone group’s electrophilicity to modulate redox pathways, similar to natural compounds cited in .
- Selectivity: OSCC cells exhibit higher ferroptosis sensitivity than normal cells ; the vinylbenzyl group might enhance tumor-specific targeting.
- CNS Activity: The pyrrolidinyl methanone moiety resembles compound 11a’s oxazolidine group, which is CNS-active .
Physicochemical Properties
Insights :
- The sulfone group in the target compound improves aqueous solubility compared to thione-containing analogues .
- The vinylbenzyl group may reduce solubility relative to smaller substituents (e.g., methyl in compound 13a ).
Research Findings and Implications
- Structural Uniqueness: The combination of sulfone, vinylbenzyl, and pyrrolidinyl methanone distinguishes the compound from existing heterocycles, offering tunable properties for drug design .
- Therapeutic Potential: As a hypothesized FIN, the compound could selectively target cancer cells via ferroptosis , though empirical validation is needed.
Q & A
Q. Which safety protocols are critical for handling intermediates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
